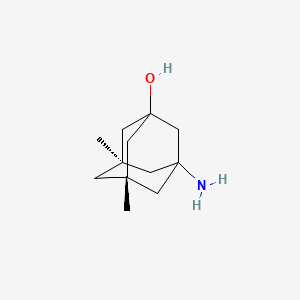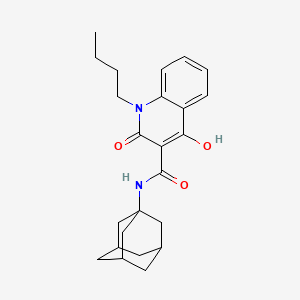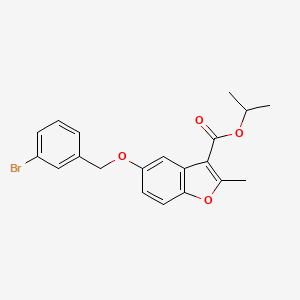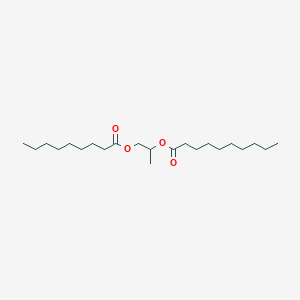![molecular formula C10H8F6N4 B12050791 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane CAS No. 242461-13-8](/img/structure/B12050791.png)
1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of trifluoromethyl groups at the 5-position of the pyrazole rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane typically involves the reaction of appropriate pyrazole precursors with trifluoromethylating agents. One common method is the cyclization of 3,5-bis(trifluoromethyl)pyrazole derivatives under controlled conditions . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane can undergo various chemical reactions, including:
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases, oxidizing agents, reducing agents, and various solvents such as DMSO, THF, and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can result in the formation of new functionalized pyrazole compounds .
Applications De Recherche Scientifique
1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of key enzymes or receptors involved in disease processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane include other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
242461-13-8 |
|---|---|
Formule moléculaire |
C10H8F6N4 |
Poids moléculaire |
298.19 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-5-[2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]-1H-pyrazole |
InChI |
InChI=1S/C10H8F6N4/c11-9(12,13)7-3-5(17-19-7)1-2-6-4-8(20-18-6)10(14,15)16/h3-4H,1-2H2,(H,17,19)(H,18,20) |
Clé InChI |
YMHSXCISNAUEEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(F)(F)F)CCC2=CC(=NN2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)



